5-Fluoro-2-(indolin-1-yl)aniline
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Overview
Description
5-Fluoro-2-(indolin-1-yl)aniline is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and biologically active compounds
Preparation Methods
The synthesis of 5-Fluoro-2-(indolin-1-yl)aniline can be achieved through several synthetic routes. One common method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . This method is efficient and yields a high purity product.
Chemical Reactions Analysis
5-Fluoro-2-(indolin-1-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boron hydrides for reduction and sulfuric acid for catalysis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxindoles, while reduction can yield dihydroindole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other indole derivatives, which are important in the development of pharmaceuticals and agrochemicals . In biology and medicine, indole derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents . Additionally, this compound is used in the study of receptor proteins and their interactions, which is crucial for understanding various biological processes .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(indolin-1-yl)aniline involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with receptor proteins, such as RCAR/PYR/PYL receptor proteins in plants . These interactions can modulate various biological processes, including hormone signaling and stress responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Fluoro-2-(indolin-1-yl)aniline can be compared with other similar indole derivatives, such as 2,3-dihydroindoles and indolinylmethyl sulfonamides . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, indolinylmethyl sulfonamides have shown strong affinity for receptor proteins in wheat, while 2,3-dihydroindoles are known for their neuroprotective and antioxidant properties . The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and biological activity.
Biological Activity
5-Fluoro-2-(indolin-1-yl)aniline is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C13H11FN\ and a molecular weight of approximately 252.27 g/mol. The presence of a fluorine atom at the 5-position of the aromatic ring enhances its biological activity by influencing electronic properties and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 μg/mL |
Escherichia coli | 10 μg/mL |
Pseudomonas aeruginosa | 20 μg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like kanamycin .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies showed that this compound inhibited the growth of various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HepG2 (liver cancer) | 15.8 |
MCF-7 (breast cancer) | 42.4 |
Vero (non-cancerous) | >50 |
The IC50 values indicate that while the compound is effective against certain cancer cells, it shows lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : It activates apoptotic pathways by modulating caspase activity, leading to programmed cell death in cancer cells.
- Interference with Biofilm Formation : Studies have indicated that it can disrupt biofilm formation in bacteria, enhancing its antimicrobial effectiveness .
Veterinary Applications
Recent veterinary clinical trials have explored the use of this compound for treating pain and inflammation in animals. Preliminary results show significant improvement in conditions analogous to human diseases, indicating its potential as a veterinary pharmaceutical.
Comparative Studies with Similar Compounds
To better understand the unique properties of this compound, comparisons were made with structurally similar compounds:
Compound Name | Structural Feature | Unique Properties |
---|---|---|
5-Chloro-2-(indolin-1-yl)aniline | Chlorine instead of fluorine | Different biological activity due to chlorine's properties |
5-Bromo-2-(indolin-1-yl)aniline | Bromine instead of fluorine | Enhanced lipophilicity and reactivity |
5-Methyl-2-(indolin-1-yl)aniline | Methyl group addition | Altered electronic properties affecting reactivity |
These comparisons highlight how substituent variations can significantly influence biological activity and pharmacological potential.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDATFKLQLDJRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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